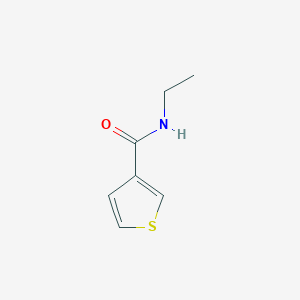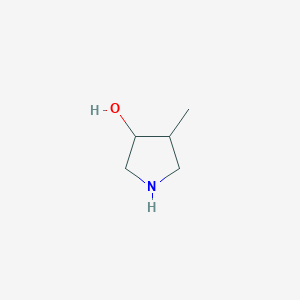
4-メチルピロリジン-3-オール
概要
説明
4-Methylpyrrolidin-3-OL (4MP3) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral molecule that belongs to the class of pyrrolidines and has a molecular formula of C6H13NO.
科学的研究の応用
生物活性分子の合成
4-メチルピロリジン-3-オールは、さまざまな生物活性分子の合成に役立つ中間体です . これは、双極子ophileからの1,3-双極子環状付加反応により、全体収率51%で合成されています . これは、医薬品化学の分野における貴重な化合物となります。
創薬
4-メチルピロリジン-3-オールの一部であるピロリジン環は、医薬品化学者によってヒトの病気の治療のための化合物を得るために広く使用されています . この飽和した足場への大きな関心は、sp3-混成のためにファーマコフォア空間を効率的に探索できる可能性によって高められています .
立体化学への貢献
ピロリジン環は、分子の立体化学に寄与します . これは、置換基の空間的配向が、薬剤候補の異なる生物学的プロファイルを招く可能性がある薬剤設計において特に重要です .
3次元空間の広がり
ピロリジン環の非平面性は、3次元(3D)の空間的広がりを増します . 「擬似回転」として知られるこの現象は、異なる生物学的プロファイルを備えた新しい化合物の設計に役立ちます .
グリーンケミストリー
4-メチルピロリジン-3-オールを含むピロリジンの合成における、マイクロ波支援有機合成(MAOS)の適用は、合成効率を高めることができ、大きな影響を与えてきました . これは、グリーンケミストリーの新しい時代を支援しています。
配位子設計
4-メチルピロリジン-3-オールとは直接関係ありませんが、ピロリジンと構造的に類似したピラゾールフラグメントは、多数の有機配位子において重要な役割を果たしています
作用機序
Biochemical Pathways
It is known that pyrrolidinones, a class of compounds to which 4-methylpyrrolidin-3-ol belongs, are versatile lead compounds for designing powerful bioactive agents . They are involved in various biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its bioavailability.
Safety and Hazards
The safety information for 4-Methylpyrrolidin-3-OL indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
While specific future directions for 4-Methylpyrrolidin-3-OL are not available, the pyrrolidine ring, which is a part of 4-Methylpyrrolidin-3-OL, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that 4-Methylpyrrolidin-3-OL could potentially be used in the development of new therapeutic agents.
生化学分析
Biochemical Properties
4-Methylpyrrolidin-3-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the enzyme’s activity and stability.
Cellular Effects
The effects of 4-Methylpyrrolidin-3-OL on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cancer cell lines, compounds with similar structures have shown cytotoxic effects, leading to the inhibition of cell growth
Molecular Mechanism
At the molecular level, 4-Methylpyrrolidin-3-OL exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in alterations in cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylpyrrolidin-3-OL can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that 4-Methylpyrrolidin-3-OL remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular functions, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Methylpyrrolidin-3-OL vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme functions . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These threshold effects are critical for determining the safe and effective use of 4-Methylpyrrolidin-3-OL in research and therapeutic applications.
Metabolic Pathways
4-Methylpyrrolidin-3-OL is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various biomolecules . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding these pathways is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 4-Methylpyrrolidin-3-OL within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution of 4-Methylpyrrolidin-3-OL can affect its activity and function, as well as its potential therapeutic applications.
Subcellular Localization
4-Methylpyrrolidin-3-OL is localized in specific subcellular compartments, which can influence its activity and function Targeting signals and post-translational modifications may direct the compound to particular organelles, where it can exert its effects
特性
IUPAC Name |
4-methylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4-2-6-3-5(4)7/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYCBNUHKXMSSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143656-69-3 | |
| Record name | 4-methylpyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




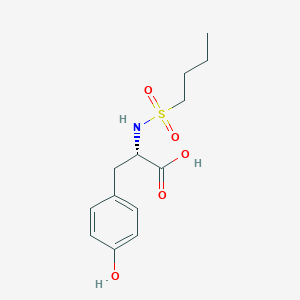
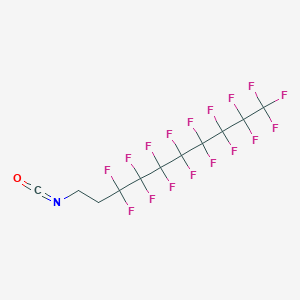

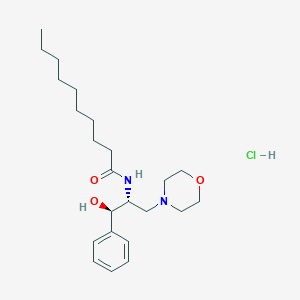

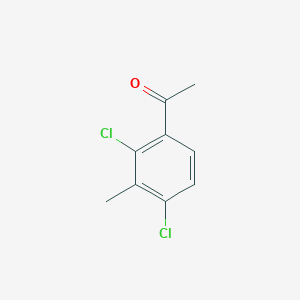



![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)


